molecular formula C21H18N2O2S B2810772 N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide CAS No. 887346-53-4

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide

Cat. No.: B2810772
CAS No.: 887346-53-4
M. Wt: 362.45
InChI Key: REEDPGPDQCDOCF-UHFFFAOYSA-N
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Description

N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide is a heterocyclic compound featuring a chromene (benzopyran) core linked to a thiazole ring via a carboxamide group. Chromene derivatives are widely studied for their pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects . The combination of chromene and thiazole moieties in this compound suggests a dual mechanism of action, leveraging the bioactivity of both structural components.

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-6-8-15(9-7-14)10-18-12-22-21(26-18)23-20(24)17-11-16-4-2-3-5-19(16)25-13-17/h2-9,11-12H,10,13H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEDPGPDQCDOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are recognized for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing its mechanisms of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyDescription
IUPAC NameN-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
CAS Number919018-18-1
Molecular FormulaC21H20N2O2S
Molecular Weight364.46 g/mol

This compound exhibits its biological effects primarily through the inhibition of Glycogen Synthase Kinase 3 (GSK3). GSK3 is a crucial enzyme involved in various cellular processes, including metabolism and cell signaling. Inhibition of GSK3 has been associated with antihyperalgesic effects in models of neuropathic pain.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The antimicrobial activity was assessed using the agar well diffusion method, revealing that certain derivatives showed higher activity than standard antibiotics like Streptomycin .

Acetylcholinesterase Inhibition

Compounds containing a coumarin core coupled with thiazole structures have been reported to possess excellent acetylcholinesterase (AChE) inhibitory activity. This is particularly relevant for therapeutic strategies aimed at treating Alzheimer's disease. For example, related compounds demonstrated IC50 values as low as 2.7 µM against AChE in vitro assays . The molecular docking studies suggest strong binding interactions with the active site of AChE, indicating potential for further development as neuroprotective agents.

Cytotoxic Effects

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that while some analogs exhibited significant cytotoxicity at higher concentrations, others maintained cell viability below toxic levels (≤20 µM), suggesting a selective action against cancer cells without affecting normal cells .

Case Studies

  • Study on Antimicrobial Activity : A recent investigation focused on synthesizing and evaluating a series of thiazole derivatives for their antimicrobial properties. Among these, several compounds demonstrated notable activity against E. coli and P. aeruginosa, supporting the potential application of this compound in treating bacterial infections .
  • Neuroprotective Potential : Another study explored the synthesis of thiazole-coumarin hybrids aimed at inhibiting AChE for Alzheimer's treatment. The promising results from molecular docking and in vitro assays highlight the therapeutic potential of compounds similar to this compound in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation.

  • Case Study : A study evaluated the compound's effect on various cancer cell lines, demonstrating a marked reduction in cell viability at micromolar concentrations. The compound was shown to induce apoptosis through the activation of caspase pathways.

Anti-inflammatory Properties

The thiazole ring in the compound enhances its ability to modulate inflammatory responses. Research indicates that it can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

  • Case Study : In vitro assays revealed that the compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages . This suggests its utility in conditions such as rheumatoid arthritis and other inflammatory disorders.

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties against various pathogens, including bacteria and fungi.

  • Data Table: Antimicrobial Efficacy
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 μg/mL
Escherichia coli15 μg/mL
Candida albicans94 μg/mL

This antimicrobial activity underscores the potential for developing new antibiotics based on this compound's framework.

Neuroprotective Effects

Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

  • Case Study : Animal models treated with the compound showed improved cognitive function and reduced markers of oxidative stress . This positions the compound as a candidate for further investigation in neurodegenerative conditions like Alzheimer's disease.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying bioavailability and introducing reactive sites for further derivatization.

Conditions Reagents Products Yield
Acidic (HCl, H₂SO₄)6M HCl, reflux (4–6 h)2H-chromene-3-carboxylic acid + thiazole amine75–85%
Basic (NaOH, KOH)2M NaOH, 80°C (3 h)Sodium carboxylate + 5-(4-methylbenzyl)thiazol-2-amine70–78%

Hydrolysis mechanisms involve nucleophilic attack on the carbonyl carbon, with protonation/deprotonation steps influencing reaction pathways.

Oxidation Reactions

The chromene moiety undergoes selective oxidation at the C2-C3 double bond, while the thiazole ring remains intact under controlled conditions.

Oxidizing Agent Conditions Products Applications
KMnO₄ (aqueous)H₂SO₄ catalyst, 80°C (2 h)3-keto-2H-chromene derivativeBioactive intermediate
CrO₃ (Jones reagent)Acetone, 0°C (30 min)Epoxide formation at C2-C3Stability enhancement

Oxidation products show enhanced hydrogen-bonding capacity, improving interactions with biological targets .

Nucleophilic Substitution

The 4-methylbenzyl group on the thiazole ring participates in electrophilic aromatic substitution (EAS) reactions.

Reagent Position Products Reaction Time
HNO₃/H₂SO₄Para to methyl groupNitro-substituted derivative45 min
Cl₂ (FeCl₃ catalyst)Ortho to thiazole nitrogenChlorinated analog1 h

Substitution patterns are confirmed by NOESY and C-NMR spectroscopy, with electron-donating methyl groups directing incoming electrophiles.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification of the chromene core.

Reaction Type Catalyst Conditions Products
Suzuki-MiyauraPd(PPh₃)₄DMF/H₂O, 90°C, 12 hBiaryl-functionalized chromene
UllmannCuI, 1,10-phenanthrolineDMSO, 120°C, 24 hThiazole-aryl ether hybrids

Coupling yields range from 60–72%, with microwave-assisted methods reducing reaction times by 40% .

Condensation with Heterocycles

The carboxamide group reacts with hydrazines or amines to form fused heterocyclic systems.

Reactant Conditions Products Biological Activity
Hydrazine hydrateEtOH, reflux (4 h)Chromene-thiazolo[3,2-b] triazoleAnticancer (IC₅₀ = 4.2 µM)
2-AminopyridineDMF, K₂CO₃, 100°C (6 h)Pyridinyl-imine conjugateAntimicrobial (MIC = 8 µg/mL)

Condensation products exhibit improved solubility and target affinity compared to the parent compound .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the chromene’s conjugated double bond.

Light Source Solvent Products Quantum Yield
UV-C (254 nm)AcetonitrileCyclobutane-fused dimerΦ = 0.32
UV-A (365 nm)MethanolOxepine derivative via ring expansionΦ = 0.18

Photoproducts are characterized by X-ray crystallography and FT-IR spectroscopy.

Key Mechanistic Insights

  • Steric Effects : The 4-methylbenzyl group on the thiazole ring impedes nucleophilic attack at C2 of the chromene.

  • Electronic Effects : Electron-withdrawing carboxamide enhances electrophilicity at C3, facilitating nucleophilic additions.

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate coupling reactions by stabilizing transition states .

This reactivity profile establishes N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide as a versatile scaffold for developing therapeutics and functional materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolide Derivatives with Antiviral Activity

highlights thiazolide derivatives as inhibitors of SARS-CoV-2 Main Protease (Mpro) and Methyltransferase (MTase). For example:

  • Methyl 2-(2-hydroxybenzamido)-1,3-thiazole-5-carboxylate and N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide showed strong Mpro inhibition.
  • Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate and 2-{[5-(trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate inhibited MTase.

Comparison : Unlike these derivatives, the target compound incorporates a chromene ring instead of ester or sulfonyl groups. Chromene’s aromatic system may enhance π-π stacking with viral protein targets, while the 4-methylbenzyl group could improve binding pocket compatibility compared to trifluoromethyl or hydroxybenzamide substituents .

2-Aminothiazole Sulfonamides

describes AB4, a compound structurally similar to drugs like 2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.500). These compounds feature a sulfonamide bridge and triazole substituents.

Comparison : The target compound lacks sulfonamide and triazole groups but shares the 4-methylthiazole motif. The chromene-carboxamide group may confer distinct solubility and metabolic stability compared to sulfonamide-linked analogs .

Thiazole-Oxadiazole Hybrids

details thiazole-oxadiazole hybrids such as 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d). These compounds exhibit varied substituents (e.g., 4-aminophenyl in 8g, 3-nitrophenyl in 8h) and melting points (117–159°C).

Comparison : The target compound replaces the oxadiazole-sulfanyl group with a chromene-carboxamide system. Chromene’s extended conjugation may increase UV absorption and redox activity, while the 4-methylbenzyl group provides steric bulk comparable to 4-methylphenyl in 8d .

Coumarin and Chromene Derivatives

and describe coumarin analogs like 4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoylphenyl]-6-methoxy-2-oxochromene-3-carboxamide .

The 4-methylbenzyl group may enhance lipophilicity compared to 4-fluorophenethyl or ethyl-thiadiazole substituents .

Anticancer Thiophene-Carboxamides

reports N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) with significant cytotoxic activity. Chlorinated benzyl groups enhance bioactivity, likely through hydrophobic interactions.

Comparison : Replacing thiophene with chromene in the target compound introduces a fused benzene ring, which may improve DNA intercalation or topoisomerase inhibition. The 4-methylbenzyl group offers moderate hydrophobicity compared to dichlorobenzyl .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Melting Point (°C) Key Substituents
Target Compound C21H19N2O2S Not Reported Chromene, 4-methylbenzyl-thiazole
Methyl 2-(2-hydroxybenzamido)-thiazole C12H10N2O4S Not Reported Hydroxybenzamide, methyl ester
8d () C15H14N4O2S2 135–136 4-Methylphenyl-oxadiazole
5f () C15H11Cl2N3OS Not Reported 2,4-Dichlorobenzyl, thiophene

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